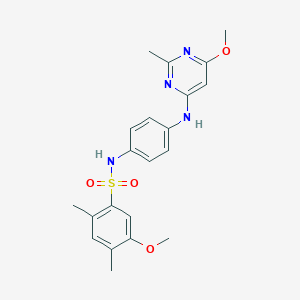

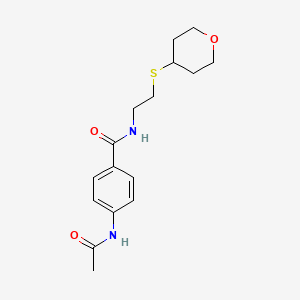

![molecular formula C21H21N7O4S B2363898 4-methoxy-N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872996-15-1](/img/structure/B2363898.png)

4-methoxy-N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

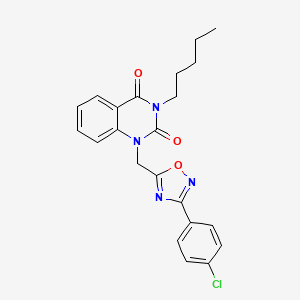

The compound is a complex organic molecule that contains several functional groups and heterocyclic rings. It includes a methoxy group, an amine group, a thioether group, a triazole ring, a pyridazine ring, and a benzamide group . The presence of these functional groups and heterocyclic rings suggests that this compound could have a variety of biological activities.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. For example, the triazole ring could be formed through a cyclization reaction involving an azide and an alkyne . The benzamide group could be introduced through a condensation reaction between an amine and a carboxylic acid .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole and pyridazine rings would likely contribute to the rigidity of the molecule, while the methoxy, amine, and thioether groups could participate in various intermolecular interactions .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the amine group could participate in acid-base reactions, the thioether group could undergo oxidation, and the triazole ring could participate in various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and heterocyclic rings could increase its solubility in polar solvents . Its melting and boiling points would likely be relatively high due to the presence of multiple rings and strong intermolecular forces .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Some derivatives of the [1,2,4]triazolo[4,3-b]pyridazin framework and related chemical structures have been synthesized and evaluated for their antimicrobial activities. For instance, novel [1,2,4]triazole derivatives have shown good to moderate antimicrobial activities against various test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007). Additionally, certain pyrazolo[3,4-d]pyrimidine analogues have demonstrated activity against human cytomegalovirus and herpes simplex virus type 1, underscoring the antiviral capabilities of such compounds (Saxena et al., 1990).

Antiproliferative and Anticancer Activity

[1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy derivatives have been synthesized and evaluated for their antiproliferative activity. They were found to inhibit the proliferation of endothelial and tumor cells, suggesting their potential application in cancer therapy (Ilić et al., 2011).

Antioxidant and Anti-inflammatory Properties

Novel compounds derived from related chemical structures have been assessed for their antioxidant and anti-inflammatory properties, with some showing potent activity. These findings highlight the potential therapeutic applications of such compounds in treating conditions associated with oxidative stress and inflammation (Abu‐Hashem et al., 2020).

Synthesis and Chemical Transformations

Research has also focused on the synthesis and chemical transformations of related compounds, providing valuable methodologies for the development of new drugs and materials. For example, novel routes for the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles have been developed, showing remarkable activity against the avian influenza virus (Hebishy et al., 2020).

Safety And Hazards

Zukünftige Richtungen

Given the complexity of this compound and the potential for diverse biological activity, future research could focus on exploring its potential applications in fields such as medicinal chemistry or drug discovery . Additionally, further studies could aim to optimize its synthesis and improve our understanding of its physical and chemical properties .

Eigenschaften

IUPAC Name |

4-methoxy-N-[2-[6-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N7O4S/c1-13-11-16(27-32-13)23-19(29)12-33-20-8-7-17-24-25-18(28(17)26-20)9-10-22-21(30)14-3-5-15(31-2)6-4-14/h3-8,11H,9-10,12H2,1-2H3,(H,22,30)(H,23,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECXOKSRKQOTNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N7O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2363820.png)

![4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol](/img/structure/B2363822.png)

![(3-Fluoro-4-methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2363836.png)

![3-[(2-Cyanophenyl)methoxy]benzoic acid](/img/structure/B2363838.png)